Impureza C de Levonorgestrel

Descripción general

Descripción

Levonorgestrel Impurity C is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Impurities like Levonorgestrel Impurity C are important to identify and quantify to ensure the purity and efficacy of pharmaceutical products.

Aplicaciones Científicas De Investigación

Introduction to Levonorgestrel Impurity C

Levonorgestrel Impurity C, identified by the CAS number 1337972-89-0, is a notable impurity associated with the synthesis of levonorgestrel, a synthetic progestogen widely used in contraceptives and hormone therapy. Understanding the applications and implications of this impurity is crucial for pharmaceutical development, quality control, and regulatory compliance.

Chemical Profile

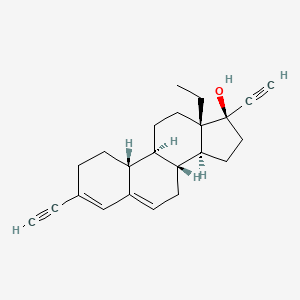

- Molecular Formula : C23H28O

- Molecular Weight : 320.47 g/mol

Levonorgestrel Impurity C is formed during the synthesis of levonorgestrel, primarily through hydrolysis processes that can introduce unwanted byproducts. Its presence can affect the purity and efficacy of pharmaceutical products.

Analytical Chemistry

Levonorgestrel Impurity C is utilized as a reference standard in various analytical methods, including High-Performance Liquid Chromatography (HPLC). The impurity serves as a benchmark for assessing the purity of levonorgestrel formulations. Accurate quantification of impurities is essential for ensuring compliance with pharmacopoeial standards and regulatory guidelines.

Pharmaceutical Development

In drug formulation, understanding the behavior of impurities like Levonorgestrel Impurity C is vital. Research has shown that impurities can influence the pharmacokinetic properties of drugs. Studies focusing on the stability and degradation pathways of levonorgestrel often include assessments of its impurities to predict shelf-life and efficacy under various conditions .

Toxicological Studies

Investigations into the toxicological profiles of levonorgestrel formulations often consider impurities such as Levonorgestrel Impurity C. Research indicates that impurities can have varying effects on biological systems, potentially impacting safety profiles. Toxicological assessments help in understanding the implications of these impurities on human health and environmental safety.

Regulatory Compliance

Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) emphasize the importance of monitoring impurities in pharmaceutical products. Levonorgestrel Impurity C’s characterization and quantification are critical for meeting quality standards set forth in pharmacopoeias .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for quantifying Levonorgestrel Impurity C demonstrated its application in routine quality control. The method provided reliable separation and quantification, ensuring that formulations met required purity specifications .

Case Study 2: Stability Studies

Research examining the stability of levonorgestrel formulations highlighted the formation of Levonorgestrel Impurity C under specific conditions. The study underscored the importance of controlling environmental factors during storage to minimize impurity formation, thereby enhancing product stability and efficacy .

Case Study 3: Toxicological Impact Assessment

A comprehensive toxicological assessment evaluated the effects of Levonorgestrel Impurity C on cellular models. Findings indicated that while levonorgestrel itself has well-characterized safety profiles, impurities could exhibit different biological activities, necessitating thorough investigation in drug development processes .

Mecanismo De Acción

Target of Action

Levonorgestrel primarily targets progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel interacts with its targets by binding to the progesterone and androgen receptors, which results in the slowing of the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovaries .

Biochemical Pathways

The primary biochemical pathway affected by levonorgestrel is the hypothalamic-pituitary-gonadal axis . By slowing the release of GnRH, levonorgestrel suppresses the secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This suppression prevents the maturation and release of eggs from the ovaries, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel exhibits rapid absorption and distribution in the body. Maximum serum concentrations of levonorgestrel are reached between 1.5 and 2.6 hours after administration . The compound is also found to be stable, with similar serum levels observed up to 9 days from the onset of treatment .

Result of Action

The molecular and cellular effects of levonorgestrel’s action primarily involve the prevention of ovulation and the thickening of cervical mucus .

Action Environment

The action, efficacy, and stability of levonorgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of levonorgestrel . Additionally, individual variations in metabolism and hormonal levels can also affect the drug’s action .

Análisis Bioquímico

Cellular Effects

It’s parent compound, Levonorgestrel, is known to inhibit ovulation and impact various cellular processes

Molecular Mechanism

Levonorgestrel, the parent compound, works by binding to progesterone and androgen receptors and slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity C typically involves the synthesis of levonorgestrel itself, during which various side reactions can occur, leading to the formation of impurities. One common synthetic route for levonorgestrel involves the ethynylation of methoxydienone to obtain dienol ether, which is then further processed to yield levonorgestrel . During these steps, impurities such as Levonorgestrel Impurity C can form due to incomplete reactions or side reactions.

Industrial Production Methods

In an industrial setting, the production of levonorgestrel and its impurities involves stringent control of reaction conditions to minimize impurity formation. This includes optimizing reaction temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities like Levonorgestrel Impurity C.

Análisis De Reacciones Químicas

Types of Reactions

Levonorgestrel Impurity C can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

Reduction: Reducing agents can convert Levonorgestrel Impurity C into different reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the structure of Levonorgestrel Impurity C.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Comparación Con Compuestos Similares

Similar Compounds

- Levonorgestrel Impurity A

- Levonorgestrel Impurity B

- Levonorgestrel Impurity D

Uniqueness

Levonorgestrel Impurity C is unique in its specific structure and formation pathway compared to other impurities. Each impurity has distinct chemical properties and potential effects on the stability and efficacy of the final pharmaceutical product. Understanding these differences is crucial for comprehensive quality control and assurance in drug manufacturing .

Actividad Biológica

Levonorgestrel Impurity C (CAS No: 1337972-89-0) is a chemical compound associated with the progestin levonorgestrel, commonly used in contraceptive formulations. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications, particularly in hormonal contraceptives and emergency contraception.

Chemical Structure and Properties

Levonorgestrel Impurity C is a derivative of levonorgestrel, characterized by specific structural modifications that may influence its pharmacological profile. Its chemical formula is with a molecular weight of 340.46 g/mol. The compound's structural variations can affect its interaction with hormonal receptors and metabolic pathways.

Levonorgestrel, including its impurities, primarily exerts its effects through interaction with progesterone receptors. The biological activity of Levonorgestrel Impurity C may involve:

- Inhibition of Ovulation : Similar to levonorgestrel, it may prevent ovulation by disrupting the hormonal signals necessary for ovulation.

- Alteration of Endometrial Environment : It could affect the endometrium, making it less suitable for implantation should fertilization occur.

- Cervical Mucus Modification : The compound may increase the viscosity of cervical mucus, thereby inhibiting sperm motility.

Table 1: Summary of Biological Activity Studies on Levonorgestrel and Its Impurities

Case Studies

-

Impact on Contraceptive Efficacy :

A study assessed the pharmacokinetics of levonorgestrel in HIV-positive women undergoing antiretroviral therapy (ART). It was found that efavirenz-based ART significantly reduced levonorgestrel concentrations, leading to contraceptive failures . This suggests that impurities like Levonorgestrel Impurity C could similarly be affected by metabolic interactions. -

Toxicological Assessment :

Toxicological studies indicate that the oral LD50 for levonorgestrel exceeds 5000 mg/kg in rats, suggesting a low acute toxicity profile . However, detailed studies on Levonorgestrel Impurity C are necessary to establish safety thresholds.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSCFQZHEPDMAX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652578 | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337972-89-0 | |

| Record name | 13-Ethyl-3-ethynyl-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337972890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-3,17-diethynyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-ETHYL-3-ETHYNYL-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9GAK25BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.